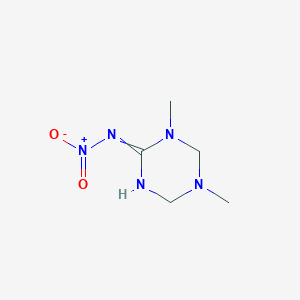
Methyl7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8F3NO5S and a molecular weight of 335.26 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethylsulfonyloxy group attached to an isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate typically involves the introduction of the trifluoromethylsulfonyloxy group to the isoquinoline ring. One common method involves the reaction of isoquinoline derivatives with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems could also be explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoquinoline ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyloxy group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)isoquinoline: This compound has a similar trifluoromethyl group but lacks the sulfonyloxy group, resulting in different reactivity and applications.
4-(Trifluoromethyl)isoquinoline: Another similar compound with the trifluoromethyl group positioned differently on the isoquinoline ring.
Uniqueness
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate is unique due to the presence of both the trifluoromethyl and sulfonyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and applications .
Propiedades
Fórmula molecular |
C12H8F3NO5S |
|---|---|
Peso molecular |
335.26 g/mol |
Nombre IUPAC |
methyl 7-(trifluoromethylsulfonyloxy)isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO5S/c1-20-11(17)10-5-7-2-3-9(4-8(7)6-16-10)21-22(18,19)12(13,14)15/h2-6H,1H3 |
Clave InChI |
OLILEBJOJUKXAM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(4-Pyridyl)ethyl]-4-benzamidopiperidine](/img/structure/B8745003.png)

![4-[2-(2-Chlorophenyl)ethyl]pyridine](/img/structure/B8745007.png)








